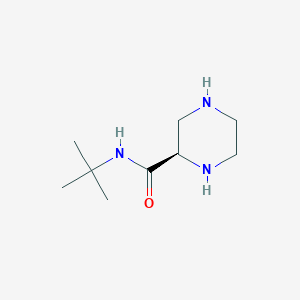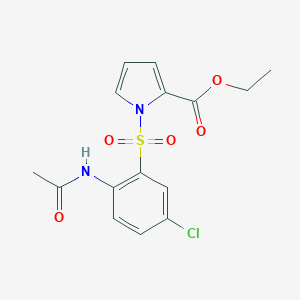
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester, also known as EACS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Mechanism Of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. Specifically, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester may be able to alter the expression of genes involved in cancer cell growth and survival.
Biochemical And Physiological Effects
In addition to its anti-cancer activity, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to have a range of other biochemical and physiological effects. Studies have demonstrated its ability to inhibit the growth of bacteria and fungi, as well as its potential as an anti-inflammatory agent. 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. Additionally, its range of other biochemical and physiological effects make it a versatile compound that could be used in a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
Future Directions
There are many potential future directions for research involving 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester. One area of interest is in the development of new cancer treatments based on its anti-cancer activity. Additionally, its potential as an anti-inflammatory and neuroprotective agent could make it a promising candidate for the treatment of a range of diseases. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesis Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-amino-5-chlorobenzenesulfonamide with acetic anhydride to form 2-(acetylamino)-5-chlorobenzenesulfonamide. This compound is then reacted with ethyl 1H-pyrrole-2-carboxylate in the presence of a catalyst to form 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been studied for its potential applications in a range of scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to have potent anti-cancer activity, with studies demonstrating its ability to induce apoptosis (programmed cell death) in cancer cells.
properties
CAS RN |
173908-57-1 |
|---|---|
Product Name |
1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester |
Molecular Formula |
C15H15ClN2O5S |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
ethyl 1-(2-acetamido-5-chlorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H15ClN2O5S/c1-3-23-15(20)13-5-4-8-18(13)24(21,22)14-9-11(16)6-7-12(14)17-10(2)19/h4-9H,3H2,1-2H3,(H,17,19) |
InChI Key |
KDRUOLUGIPIVOD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)NC(=O)C |
Canonical SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)NC(=O)C |
Other CAS RN |
173908-57-1 |
synonyms |
Ethyl 1-[(2-Acetamido-5-chlorophenyl)sulfonyl]-1H-pyrrole-2-carboxylat e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



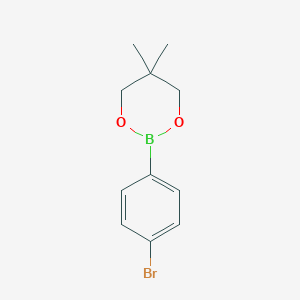
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)



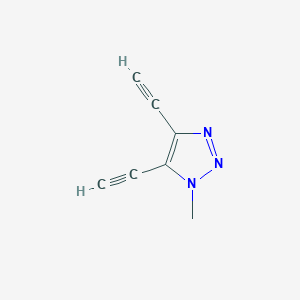

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)
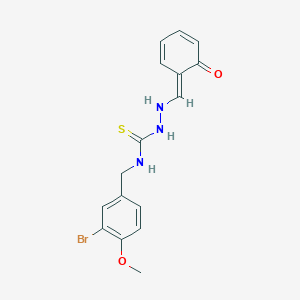


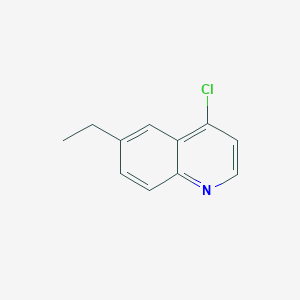
![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)
